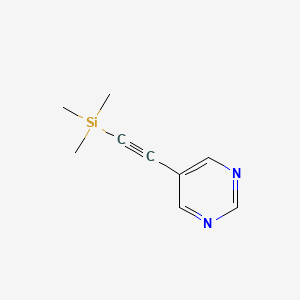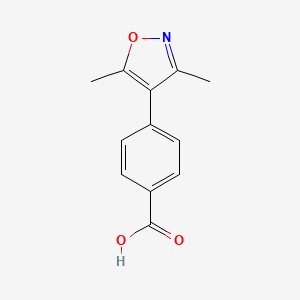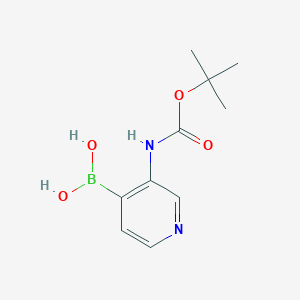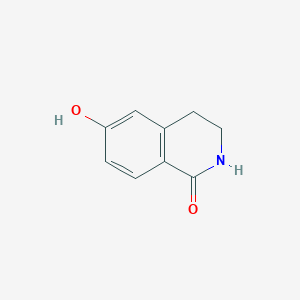
6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound with the molecular formula C9H9NO2. It is also known by its IUPAC name: 6-hydroxy-3,4-dihydro-1(2H)-isoquinolinone. This compound belongs to the class of isoquinolinones and exhibits interesting properties due to its unique structure .
Synthesis Analysis
The synthesis of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one involves various methods, including chemical reactions and organic transformations. Researchers have explored different synthetic routes to obtain this compound, which may include cyclization reactions, reduction processes, or modifications of existing isoquinoline derivatives. Further studies are needed to optimize and refine the synthesis protocols .
Molecular Structure Analysis
The molecular structure of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one consists of a dihydroisoquinoline core with a hydroxyl group attached at the 6-position. The presence of the hydroxyl group imparts unique reactivity and potential biological activity. Researchers have investigated the stereochemistry and conformational aspects of this compound to understand its behavior in various environments .
Chemical Reactions Analysis
6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. Researchers have explored its reactivity with different reagents and catalysts to synthesize derivatives or modify its functional groups. Investigating its behavior under different reaction conditions is crucial for understanding its potential applications .
Physical And Chemical Properties Analysis
Scientific Research Applications
Application in Neuropharmacology
Scientific Field
Neuropharmacology
Application Summary
This compound is utilized in the synthesis of benzolactams, which are known to act as dopamine D3 receptor ligands . These ligands are significant in the study of neurological disorders and potential treatments.
Experimental Procedures
The synthesis involves the use of 6-bromo-3,4-dihydroisoquinolin-1(2H)-one as an intermediate. The procedures typically include reactions under controlled conditions, followed by purification steps to isolate the desired benzolactam compounds.
Results and Outcomes
The resulting benzolactams have shown affinity for dopamine D3 receptors, which are implicated in various neurological conditions. The efficacy of these compounds is evaluated through receptor binding assays and in vivo studies.
Application in Proteomics Research
Scientific Field
Proteomics
Application Summary
6-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is used as a specialty chemical in proteomics research to study protein interactions and functions .
Experimental Procedures
In proteomics, this compound may be used in assays that require specific reactivity with proteins or peptides. The exact methods depend on the particular study design and objectives.
Results and Outcomes
The outcomes in proteomics research can vary widely but generally contribute to a deeper understanding of protein functions and interactions, which are crucial for biological processes and disease mechanisms.
Application in Plant Disease Management
Scientific Field
Agricultural Chemistry
Application Summary
Derivatives of 6-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one have been synthesized for use in plant disease management .
Experimental Procedures
The synthesis of these derivatives utilizes the Castagnoli–Cushman reaction, followed by testing their efficacy against plant pathogens.
Results and Outcomes
One derivative, compound I23, exhibited high in vitro potency against P. recalcitrans with an EC50 value of 14 mM and showed in vivo preventive efficacy of 75.4% at a dose of 2.0 mg/pot .
Application in Anti-Inflammatory Research
Scientific Field
Pharmacology
Application Summary
The compound is used in the development of MK2-inhibitors, which are investigated for their anti-inflammatory properties .
Experimental Procedures
The synthesis of 3-aminopyrazole based MK2-inhibitors involves this compound as an intermediate. The inhibitors are then tested for their ability to reduce intracellular phosphorylation and cytokine release.
Results and Outcomes
These inhibitors have been proven to inhibit intracellular phosphorylation of hsp27 and LPS-induced TNFα release in cells, indicating potential for therapeutic use in inflammatory conditions .
Application in Chemical Synthesis
Scientific Field
Chemical Synthesis
Application Summary
This compound serves as a building block in the synthesis of various organic molecules due to its reactive functional groups .
Experimental Procedures
The procedures involve reactions under inert atmospheres at room temperature, with the compound participating in various organic transformations.
Results and Outcomes
The compound’s reactivity allows for the creation of diverse molecules with potential applications in medicinal chemistry and material science.
This analysis provides a detailed look into the multifaceted applications of 6-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one across different scientific fields, highlighting its importance in research and industry. Each application is unique and contributes to the advancement of knowledge in its respective area.
Application in Antioomycete Agents Development
Application Summary
This compound is used in the development of antioomycete agents against the phytopathogen Pythium recalcitrans, which is a significant threat to agriculture .
Experimental Procedures
The synthesis of derivatives using the Castagnoli–Cushman reaction is followed by bioassays to evaluate their antioomycete activity against P. recalcitrans.
Results and Outcomes
One derivative, compound I23, showed high in vitro potency with an EC50 value of 14 μM, surpassing the commercial hymexazol. It also demonstrated in vivo preventive efficacy of up to 96.5% at a higher dosage .
Application in Membrane Disruption Studies
Scientific Field
Biochemistry
Application Summary
Derivatives of this compound are studied for their potential to disrupt biological membrane systems, which is a crucial mode of action for many antipathogenic agents .
Experimental Procedures
Physiological, biochemical analysis, and lipidomics studies are conducted to understand the mode of action of these derivatives.
Results and Outcomes
The studies suggest that compound I23 might disrupt the biological membrane systems of P. recalcitrans, providing insights into the structural requirements for activity .
Application in 3D-QSAR Model Development
Scientific Field
Chemoinformatics
Application Summary
The compound is used in three-dimensional quantitative structure–activity relationship (3D-QSAR) studies to design more potent derivatives as antioomycete agents .
Experimental Procedures
CoMFA and CoMSIA models are established to reveal the structural requirements for activity against P. recalcitrans.
Results and Outcomes
The 3D-QSAR study highlighted the necessity of the C4-carboxyl group for activity, aiding in the design of more effective antioomycete agents .
Safety And Hazards
properties
IUPAC Name |
6-hydroxy-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-7-1-2-8-6(5-7)3-4-10-9(8)12/h1-2,5,11H,3-4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNQFYSVGOMKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579307 | |
| Record name | 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
CAS RN |
22245-98-3 | |
| Record name | 3,4-Dihydro-6-hydroxy-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22245-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1315929.png)
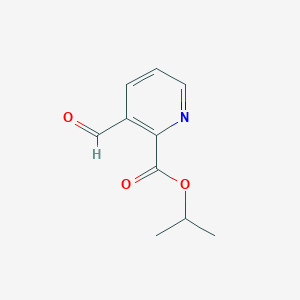

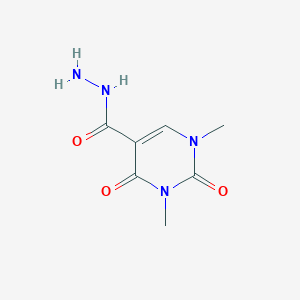
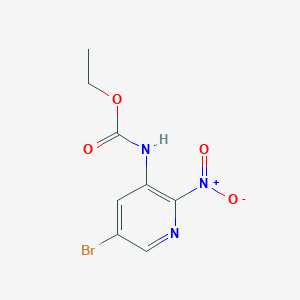


![4,7-Diazaspiro[2.5]octane](/img/structure/B1315945.png)
![(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B1315948.png)
